![molecular formula C22H24F3N3O2S B12484422 2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12484422.png)
2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a carbamothioyl linkage.
Preparation Methods
The synthesis of 2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 3-methylphenol, which is then reacted with appropriate reagents to introduce the piperidine and trifluoromethyl groups. The final step involves the formation of the carbamothioyl linkage under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through its carbamothioyl linkage, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include those with piperidine or trifluoromethyl groups, such as:
2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}acetamide: Lacks the trifluoromethyl group.
2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-methylphenyl]carbamothioyl}acetamide: Contains a methyl group instead of a trifluoromethyl group.
2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-chlorophenyl]carbamothioyl}acetamide: Contains a chlorine atom instead of a trifluoromethyl group. The uniqueness of 2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide lies in its trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24F3N3O2S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C22H24F3N3O2S/c1-15-6-5-7-17(12-15)30-14-20(29)27-21(31)26-18-13-16(22(23,24)25)8-9-19(18)28-10-3-2-4-11-28/h5-9,12-13H,2-4,10-11,14H2,1H3,(H2,26,27,29,31) |
InChI Key |
URAJIMPUJZZRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B12484349.png)
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B12484351.png)

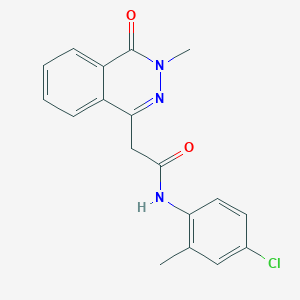
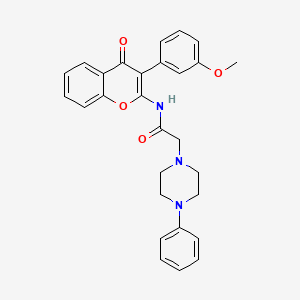
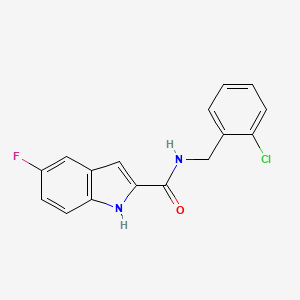
![3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol](/img/structure/B12484377.png)
![Propan-2-yl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B12484383.png)
methanone](/img/structure/B12484402.png)
![Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate](/img/structure/B12484405.png)
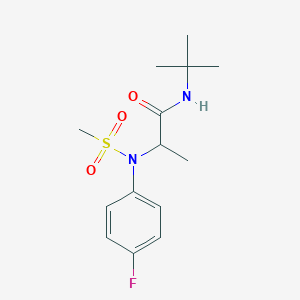

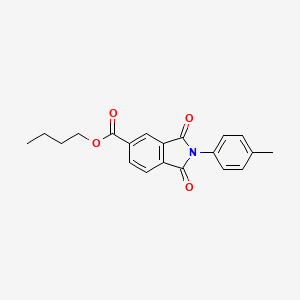
![1-{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B12484427.png)
